
Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of 4-chlorophenylalanine. The process begins with the protection of the amino group using a suitable protecting group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The protecting group is then removed to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
特性
分子式 |
C11H15Cl2NO2 |
|---|---|
分子量 |
264.14 g/mol |
IUPAC名 |
ethyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChIキー |
NJFSODQGFLFWAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
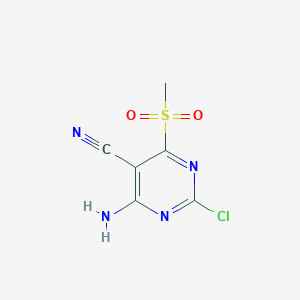
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

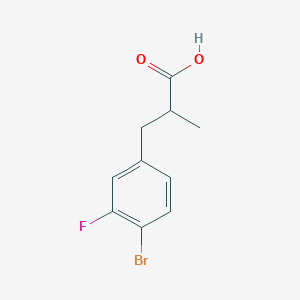

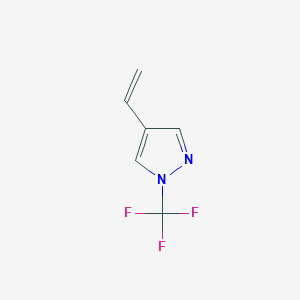
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
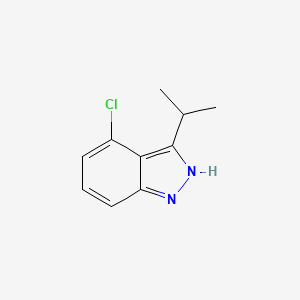
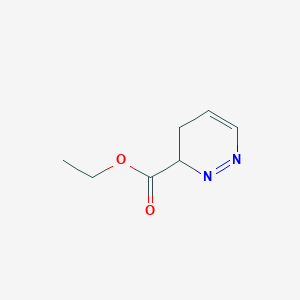


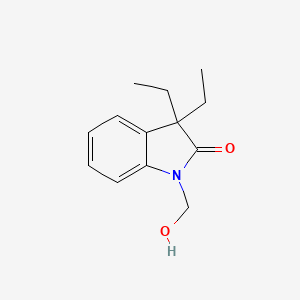
![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
